molecular formula C8H9NO5 B189692 N-(Allyloxycarbonyloxy)succinimide CAS No. 135544-68-2

N-(Allyloxycarbonyloxy)succinimide

Cat. No. B189692
M. Wt: 199.16 g/mol
InChI Key: OIXALTPBNZNFLJ-UHFFFAOYSA-N
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Description

“N-(Allyloxycarbonyloxy)succinimide” is a building block for the preparation of glycopeptide scaffolds . It is also a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propane diols .


Synthesis Analysis

The synthesis of “N-(Allyloxycarbonyloxy)succinimide” involves several steps . It is a building block for the preparation of glycopeptide scaffolds . The synthesis process involves the use of allyl chloroformate, bis (4-nitrophenyl) carbonate, propargyl chloroformate, and other reagents .


Molecular Structure Analysis

“N-(Allyloxycarbonyloxy)succinimide” has a molecular formula of C8H9NO5 . It contains a total of 23 bonds, including 14 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carbonate (-thio) derivative, and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

“N-(Allyloxycarbonyloxy)succinimide” is used in various chemical reactions. It is a building block for the preparation of glycopeptide scaffolds . It is also a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propane diols .


Physical And Chemical Properties Analysis

“N-(Allyloxycarbonyloxy)succinimide” is a solid at 20°C . It has a melting point of 21°C , a flash point of 117°C , and a refractive index of 1.48 . It is sensitive to moisture and heat .

Scientific Research Applications

  • Polymer Chemistry : N-(Allyloxycarbonyloxy)succinimide derivatives have been used in the synthesis of polyimides, where their reactivity with hexamethylenetetramine was explored to understand polymer formation mechanisms (Caulfield et al., 1998).

  • Medicinal Chemistry - Alzheimer's Disease : Derivatives of succinimides, including N-(Allyloxycarbonyloxy)succinimide, have been synthesized and evaluated for their anticholinesterase and antioxidant potentials, showing promise in the management of Alzheimer's disease (Sadiq et al., 2015).

  • Organometallic Chemistry : The compound has been used in studies related to the remote control of axial chirality, particularly in the desymmetrization of N-arylmaleimides via vinylogous Michael addition (Di Iorio et al., 2014).

  • Nephrotoxicity Studies : Research has also focused on understanding the effect of succinimide ring modifications on nephrotoxicity, with studies indicating that an intact, unsubstituted succinimide ring is crucial for certain types of nephrotoxicity (Yang et al., 1985).

  • Biosensor Applications : N-(Allyloxycarbonyloxy)succinimide derivatives have been explored for surface modification techniques in biosensor applications, particularly for immobilizing biomolecules on surfaces like SU-8 (Deepu et al., 2009).

  • Review of Biological Activities : A comprehensive review of the biological activities of succinimide derivatives, including their applications in pharmacology and drug discovery, has been conducted. This includes their roles as anticonvulsants, anti-inflammatories, antitumor agents, and antimicrobials (Zhao et al., 2020).

Safety And Hazards

“N-(Allyloxycarbonyloxy)succinimide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXALTPBNZNFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472673
Record name N-(Allyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Allyloxycarbonyloxy)succinimide

CAS RN

135544-68-2
Record name N-(Allyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Allyloxycarbonyloxy)succinimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-hydroxysuccinimide (4.78 g, 0.042 mol) and allyl chloroformate (5.0 g, 4.40 ml, 0.042 mmol) in dry tetrahydrofuran (60 ml) was cooled to 0° C. under nitrogen. A solution of triethylamine (4.2 g, 5.78 ml, 0.042 mol) in tetrahydrofuran (20 ml) was added dropwise over 20 minutes. After completion of the addition, the mixture was stirred at room temperature for 4 hours, and then filtered and concentrated. Ethyl acetate (200 ml) was added and the resulting solution was washed sequentially with water (3×), saturated sodium bicarbonate solution and water (3×). Drying (MgSO4) and removal of the solvent in vacuo gave the title compound as a clear, colourless oil. (D23).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
D Chen, F Gomes, D Abeykoon, B Lemma… - Analytical …, 2018 - ACS Publications
Post-translational modifications by the covalent attachment of Rub1 (NEDD8), ubiquitin, SUMO, and other small signaling proteins have profound impacts on the functions and fates of …
Number of citations: 16 pubs.acs.org
S Venkataraman, N Veronica, ZX Voo, JL Hedrick… - Polymer …, 2013 - pubs.rsc.org
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First the amino …
Number of citations: 50 pubs.rsc.org
C Thompson, M Ge, D Kahne - Journal of the American Chemical …, 1999 - ACS Publications
Vancomycin-resistant bacterial strains pose a serious threat to human health. Efforts to overcome vancomycin resistance by modifying the natural product have shown that the …
Number of citations: 137 pubs.acs.org
X Wang, L Peng, R Liu, B Xu… - The Journal of peptide …, 2005 - Wiley Online Library
We recently reported the use of a biphasic approach to generate topologically segregated bilayer beads. In generating ‘one‐bead one‐compound’ (OBOC) combinatorial libraries, …
Number of citations: 66 onlinelibrary.wiley.com
S Han, SJ Miller - Journal of the American Chemical Society, 2013 - ACS Publications
We report three distinct, peptide-based catalysts that enable site-selective phosphorylation of three distinct hydroxyl groups within the complex glycopeptide antibiotic teicoplanin A 2 -2. …
Number of citations: 93 pubs.acs.org
B Wu, W Zheng - Molecules, 2020 - mdpi.com
Four bis-lactam [i, i+4]-stapled peptides with d- or l-α-methyl-thialysines were constructed on a model peptide sequence derived from p110α[E545K] and subjected to circular dichroism (…
Number of citations: 6 www.mdpi.com
OH Aina, R Liu, JL Sutcliffe, J Marik… - Molecular …, 2007 - ACS Publications
Several monoclonal antibodies that target cell surface receptors have gained approval by the US Food and Drug Administration and are widely used in the treatment of some cancers. …
Number of citations: 363 pubs.acs.org
EK Dixon, CA Castañeda, TR Kashyap, Y Wang… - Bioorganic & medicinal …, 2013 - Elsevier
Polymeric chains of a small protein ubiquitin are involved in regulation of nearly all vital processes in eukaryotic cells. Elucidating the signaling properties of polyubiquitin requires the …
Number of citations: 42 www.sciencedirect.com
T Doi, A Kinbara, H Inoue… - Chemistry–An Asian …, 2007 - Wiley Online Library
The glycosidation of a polymer‐supported glycosyl donor, N‐phenyltrifluoroacetimidate, with various glycosyl acceptors is reported. The application of the polymer‐supported N‐…
Number of citations: 23 onlinelibrary.wiley.com
A Song, J Zhang, CB Lebrilla… - Journal of the American …, 2003 - ACS Publications
A novel and efficient encoding method based on mass spectrometry for “one-bead-one-compound” small molecule combinatorial libraries has been developed. The topologically …
Number of citations: 93 pubs.acs.org

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